(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 886920-93-0
VCID: VC5140708
InChI: InChI=1S/C17H18ClN3O3S/c1-11-12(18)2-3-14-15(11)19-17(25-14)21-6-4-20(5-7-21)16(22)13-10-23-8-9-24-13/h2-3,10H,4-9H2,1H3
SMILES: CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4)Cl
Molecular Formula: C17H18ClN3O3S
Molecular Weight: 379.86

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone

CAS No.: 886920-93-0

Cat. No.: VC5140708

Molecular Formula: C17H18ClN3O3S

Molecular Weight: 379.86

* For research use only. Not for human or veterinary use.

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone - 886920-93-0

Specification

CAS No. 886920-93-0
Molecular Formula C17H18ClN3O3S
Molecular Weight 379.86
IUPAC Name [4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone
Standard InChI InChI=1S/C17H18ClN3O3S/c1-11-12(18)2-3-14-15(11)19-17(25-14)21-6-4-20(5-7-21)16(22)13-10-23-8-9-24-13/h2-3,10H,4-9H2,1H3
Standard InChI Key HAWQKBMZOOZICS-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4)Cl

Introduction

Structural Characteristics and Nomenclature

Core Structural Features

The compound comprises three distinct moieties:

  • A 5-chloro-4-methylbenzo[d]thiazol-2-yl group, which features a benzothiazole ring substituted with chlorine at position 5 and a methyl group at position 4.

  • A piperazin-1-yl group, a six-membered ring containing two nitrogen atoms, which is linked to the benzothiazole via a ketone bridge.

  • A 5,6-dihydro-1,4-dioxin-2-yl group, a six-membered oxygen-containing heterocycle with two adjacent oxygen atoms .

The IUPAC name is [4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone, reflecting its substitution pattern and connectivity .

Spectral and Computational Data

  • SMILES: CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4)Cl .

  • InChIKey: HAWQKBMZOOZICS-UHFFFAOYSA-N .

  • Topological Polar Surface Area (TPSA): 83.1 Ų, indicating moderate polarity .

  • XLogP3: 3.3, suggesting moderate lipophilicity .

Physicochemical Properties

Key Computed Properties

PropertyValueMethod/Source
Molecular Weight379.9 g/molPubChem
Hydrogen Bond Acceptors6PubChem
Rotatable Bonds2PubChem
Monoisotopic Mass379.0757403 DaPubChem
Complexity541PubChem

The compound’s moderate lipophilicity (XLogP3 = 3.3) and TPSA (83.1 Ų) suggest balanced solubility and membrane permeability, making it a candidate for further pharmacokinetic studies .

Future Research Directions

Unexplored Therapeutic Areas

  • Anticancer Activity: Benzothiazole derivatives are known to inhibit topoisomerases and induce apoptosis .

  • Neuropharmacology: Piperazine-containing compounds often target serotonin and dopamine receptors .

Synthetic Optimization

  • Stereoselective synthesis to explore chirality-dependent bioactivity.

  • Prodrug modifications to enhance bioavailability.

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